2-({(E)-[2-methoxy-3-(prop-2-en-1-yl)phenyl]methylidene}amino)-4,5-diphenylfuran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(E)-{[2-METHOXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}AMINO]-4,5-DIPHENYLFURAN-3-CARBONITRILE is a complex organic compound with a unique structure that includes a furan ring, a nitrile group, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[2-METHOXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}AMINO]-4,5-DIPHENYLFURAN-3-CARBONITRILE typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of 2-methoxy-3-(prop-2-en-1-yl)benzaldehyde with 4,5-diphenylfuran-3-carbonitrile in the presence of a suitable base, such as sodium hydride or potassium carbonate, under reflux conditions. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{[2-METHOXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}AMINO]-4,5-DIPHENYLFURAN-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitrile groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alkanes. Substitution reactions can introduce halogens or other functional groups onto the aromatic rings.
Scientific Research Applications
2-[(E)-{[2-METHOXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}AMINO]-4,5-DIPHENYLFURAN-3-CARBONITRILE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and organic materials.
Medicine: The compound is being investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(E)-{[2-METHOXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}AMINO]-4,5-DIPHENYLFURAN-3-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to changes in gene expression or cellular behavior.
Comparison with Similar Compounds
Similar Compounds
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: This compound has a similar structure but lacks the furan ring and nitrile group.
(E)-2,4-bis(p-hydroxyphenyl)-2-butenal: Another related compound with anti-inflammatory properties, but with different substituents and functional groups.
Uniqueness
2-[(E)-{[2-METHOXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE}AMINO]-4,5-DIPHENYLFURAN-3-CARBONITRILE is unique due to its combination of a furan ring, nitrile group, and various aromatic substituents. This unique structure imparts specific chemical and biological properties that make it valuable for research and potential therapeutic applications.
Properties
Molecular Formula |
C28H22N2O2 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-[(E)-(2-methoxy-3-prop-2-enylphenyl)methylideneamino]-4,5-diphenylfuran-3-carbonitrile |
InChI |
InChI=1S/C28H22N2O2/c1-3-11-21-16-10-17-23(26(21)31-2)19-30-28-24(18-29)25(20-12-6-4-7-13-20)27(32-28)22-14-8-5-9-15-22/h3-10,12-17,19H,1,11H2,2H3/b30-19+ |
InChI Key |
VVNKCXZQNMBLBD-NDZAJKAJSA-N |
Isomeric SMILES |
COC1=C(C=CC=C1/C=N/C2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N)CC=C |
Canonical SMILES |
COC1=C(C=CC=C1C=NC2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.